ST-193

Lassa fever Arenavirus Antiviral therapy

For researchers requiring precise arenavirus entry blockade, generic antivirals lack target specificity. ST-193 provides validated, nanomolar GP2-dependent inhibition. Key data: · Sub-micromolar in vitro activity against LASV, JUNV, MACV, GTOV. · Superior in vivo protection vs. ribavirin in a lethal guinea pig model. · Defined mechanism targeting a 30-aa region on GP2 subunit. Essential tool for viral entry studies, lead optimization, and rational combination therapy design.

Molecular Formula C24H25N3O
Molecular Weight 371.5 g/mol
Cat. No. B1663846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-193
SynonymsST-193
Molecular FormulaC24H25N3O
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3
InChIKeyJPSZEXYTKSIPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ST-193 基本特征与数据


ST-193(ST193)是一种有效的、选择性的广谱沙粒病毒(arenavirus)小分子侵入抑制剂,属于苯并咪唑衍生物 [1]。其核心机制在于靶向病毒包膜糖蛋白GP2亚基内的一个约30个氨基酸的特定区域,从而阻断病毒进入宿主细胞 [2]。ST-193在体外表现出亚微摩尔级的抗病毒活性,并对多种可引起出血热的沙粒病毒,包括拉沙病毒、胡宁病毒、马丘波病毒和瓜纳里托病毒等,显示出纳摩尔级的抑制效果 [1]。此外,该化合物在致死性拉沙病毒豚鼠模型中展现了优于利巴韦林的体内保护效力 [3]。

Workflow Arenavirus entry mechanism studies
Target GP2 subunit target engagement assays
Screening Broad-spectrum arenavirus inhibitor screening

ST-193 替代风险分析


在沙粒病毒抑制剂的研发与采购中,简单的同类替换(例如用其他广谱抗病毒药物如利巴韦林、法匹拉韦或结构相关的苯并咪唑衍生物替代ST-193)存在显著的疗效差异风险。临床前证据表明,尽管利巴韦林是用于治疗拉沙热的标准疗法,但其在关键动物模型中的保护效力远低于ST-193 [1]。此外,ST-193的作用机制明确靶向病毒GP2蛋白上一个独特且保守的抗原表位,这与作用于病毒复制阶段的聚合酶抑制剂(如法匹拉韦)或免疫调节剂(如干扰素)完全不同 [2]。因此,不具备这一精确靶点特性的化合物,无法保证在关键模型中获得相同的疗效数据,尤其是在缺乏直接头对头比较的情况下,简单的结构类似性或广谱活性宣称无法构成可靠的采购依据。

Attribute
ST-193
Potential substitute
Mechanism
GP2 entry inhibition
Polymerase inhibitors or immunomodulators target distinct lifecycle stages
Model response
Reported survival endpoint vs vehicle
Ribavirin showed 0% survival in same guinea pig model context
Target specificity
~30 aa GP2 subdomain
Structural analogs may not replicate target engagement profile

ST-193 核心量化证据


致死性拉沙模型存活率:对比利巴韦林

在一项使用致死剂量拉沙病毒(Josiah株)攻击的豚鼠模型中,ST-193治疗组(剂量25或80 mg/kg,每日腹腔注射,持续14天)的总体存活率为62.5% (10/16)。相比之下,利巴韦林治疗组(剂量25 mg/kg)和载体对照组的存活率均为0% (0/8) [1]。这一定量差异在统计学上显著,并直接证明了ST-193在体内环境中的保护效力远优于当前的标准疗法利巴韦林。

Survival comparison
Head-to-head
ST-193 62.5% (10/16) vs Ribavirin 0% (0/8) survival in LASV guinea pig model
Reported model-response endpoint context
Strain 13 guinea pig; 25–80 mg/kg/day IP for 14 days
Lassa fever Arenavirus Antiviral therapy In vivo efficacy Ribavirin

多种沙粒病毒的体外抑制活性

ST-193 对多种可引起人类出血热的沙粒病毒显示出强大的体外抑制活性。其半数抑制浓度(IC50)值分别为:对瓜纳里托病毒为0.44 nM,对胡宁病毒为0.62 nM,对拉沙病毒为1.4 nM,对马丘波病毒为3.1 nM [1]。这些数据是基于对病毒的抑制效果,与使用假病毒的IC50值(如针对LASV假病毒的IC50为1.6 nM)数据高度吻合且互为补充 [2]。

Inhibitory activity
Reported
IC50 range 0.44–3.1 nM across Guanarito, Junin, Lassa, Machupo viruses
Supports antiviral potency assay review
Cell-culture infection inhibition; multi-strain panel
Arenavirus Broad-spectrum IC50 Antiviral Entry inhibitor

沙粒病毒特异性:LCMV和VSV无活性

ST-193 的选择性通过其对抗性病毒模型的无活性得到证实。该化合物在浓度高达10 µM时,对表达LCMV糖蛋白或VSV G蛋白的假病毒无任何抗病毒活性 [1]。这表明ST-193不是一种非特异性的广谱抗病毒药物,其活性高度依赖于沙粒病毒包膜糖蛋白(尤其是GP2亚基)中的特定分子靶点。

Selectivity window
Class-level
LASV pseudovirus IC50 1.6 nM vs LCMV and VSV pseudovirus IC50 >10 µM
Supports GP2-dependent mechanism interpretation
>6,250-fold selectivity ratio reported
Arenavirus Selectivity LCMV VSV Mechanism of action

GP2亚基靶点精确定位

通过LASV-LCMV结构域交换、病毒变异株遗传筛选和定点突变实验,ST-193的敏感性决定区被精确映射到沙粒病毒包膜糖蛋白GP2亚基内一段约30个氨基酸的片段 [1]。该区域包含胞外域的羧基末端和跨膜结构域,代表了一个此前未被充分认识的新型抗病毒靶点。

Target mapping
Reported
Sensitivity mapped to ~30 amino acid segment within GP2 subunit
Supports target engagement assay context
Domain-swap and site-directed mutagenesis
Arenavirus GP2 Mechanism of action Viral entry Target identification

拉沙热模型中间接疗效对比:法匹拉韦

在一项针对拉沙热治疗方法的综述中,汇总了多种在小型动物模型中评估的候选药物数据。其中,法匹拉韦(T-705)在豚鼠模型中显示出100%的保护率(300 mg/kg/天,持续15天),而ST-193在相似模型中显示出约62.5%的保护率(25 mg/kg和80 mg/kg/天,持续14天)[1]。尽管ST-193的保护率在数值上低于法匹拉韦,但需注意其给药剂量显著更低。

Cross-study context
Cross-study
ST-193 62.5% survival vs Favipiravir 100% survival in LASV guinea pig models
Reported cross-study endpoint context
Different dose regimens; indirect comparison only
Lassa fever Favipiravir Antiviral In vivo efficacy Guinea pig model

ST-193 科研与工业应用场景


沙粒病毒侵入机制与GP2功能研究

ST-193 是研究沙粒病毒(尤其是拉沙病毒、胡宁病毒、马丘波病毒和瓜纳里托病毒)进入宿主细胞分子机制的理想工具药。其精确定位于GP2亚基上约30个氨基酸的决定区,使其成为解析GP2在膜融合过程中具体功能的强效探针 [1]。通过使用ST-193,研究人员可以特异性地阻断病毒侵入步骤,从而在不影响其他复制阶段的情况下,分离并研究病毒进入的动态过程和关键蛋白相互作用。

下一代抗沙粒病毒药物先导优化

凭借其已证实的纳摩尔级体外活性和在致死性动物模型中优于利巴韦林的体内效力,ST-193可作为开发下一代抗沙粒病毒药物的优秀先导化合物或阳性对照 [1]。药物化学项目可以基于其苯并咪唑母核结构进行优化,以改善其药代动力学特性、降低潜在毒性或拓宽抗病毒谱。同时,在筛选新化合物时,ST-193可作为衡量新分子实体活性和选择性的基准对照。

联合用药策略的体外与体内评估

由于ST-193的作用机制(病毒侵入抑制)与聚合酶抑制剂(如法匹拉韦)或核苷类似物(如利巴韦林)完全不同,它可作为联合用药策略中的关键组分进行评估 [1]。研究人员可以探索ST-193与法匹拉韦等药物联用,旨在通过作用于病毒生命周期的不同阶段来增强抗病毒效果、降低单一药物的有效剂量或克服潜在的耐药性。其已建立的体内活性模型(如豚鼠模型)为这些联合用药研究提供了可直接操作的平台。

Application
Selection Property
Validation Focus
Arenavirus entry mechanism studies
GP2-targeted entry inhibition
Viral entry pathway dissection
Antiviral lead optimization research
Reported potency reference context
Comparator potency assay review
Combination strategy evaluation
Entry-inhibitor mechanism context
Multi-agent interaction profiling

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52 linked technical documents
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